Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate is a chemical compound with the molecular formula and a molecular weight of approximately 287.68 g/mol. It is classified under organic compounds, specifically as a sulfonated derivative of benzothiazole. This compound is notable for its applications in various scientific fields, particularly in the synthesis of other chemical entities and as a potential biocide.
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate falls under the category of benzothiazole derivatives. It is recognized for its sulfonate group, which enhances its solubility in water and makes it suitable for various applications in both organic synthesis and biological studies.
The synthesis of sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate typically involves several key steps:
The reactions are typically conducted under controlled temperatures to optimize yield and minimize side reactions. The use of solvents such as dimethylformamide or acetonitrile can facilitate the reaction process.
C1=CC(=C(S(=O)(=O)O)N=C1Cl)S
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate participates in several chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and pH adjustment to achieve optimal yields and selectivity.
The mechanism of action for sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate primarily revolves around its role as a biocide or antimicrobial agent. It likely disrupts cellular processes in microorganisms by interfering with essential metabolic pathways.
Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting potential applications in pharmaceuticals or agricultural chemicals.
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate finds applications in various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3